1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea
Description
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a urea derivative characterized by a 4-aminophenethyl group attached to a dimethylurea moiety. Its molecular formula is C₁₁H₁₇N₃O, with a monoisotopic mass of 207.13716 Da and a predicted collision cross-section (CCS) of 148.7 Ų for the [M+H]+ adduct . Structurally, the compound features a para-aminophenyl group linked via an ethyl chain to the urea nitrogen, distinguishing it from simpler arylurea analogs. The compound’s SMILES notation is CN(C)C(=O)NCCC1=CC=C(C=C1)N, and its InChIKey is DBCWUUBXEABVRB-UHFFFAOYSA-N .
Properties
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(2)11(15)13-8-7-9-3-5-10(12)6-4-9/h3-6H,7-8,12H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCWUUBXEABVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea typically involves the reaction of 4-aminophenylethylamine with dimethylcarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea has diverse applications in several scientific domains:
Chemistry
- Building Block : It serves as a precursor in synthesizing more complex organic molecules.
- Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and substitution, allowing for the generation of derivatives with modified properties.
Biology
- Biological Activity : Research indicates potential interactions with enzymes and receptors, which may modulate biochemical pathways.
Medicine
- Therapeutic Applications : Ongoing studies are investigating its use in drug development, particularly concerning its efficacy against diseases such as diabetes and cancer.
Industry
- Material Development : Utilized in creating new materials and as a reference standard in analytical chemistry.
Enzyme Inhibition
Research has shown that urea derivatives can inhibit specific enzymes involved in metabolic pathways. One study highlighted how modifications to the urea structure enhanced hypoglycemic effects in diabetic models, leading to significant reductions in blood glucose levels.
Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound. The findings indicated that it could protect neuronal cells from oxidative stress-induced death, suggesting applications in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is not fully understood, but it is believed to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea with structurally related urea derivatives:
Key Observations :
- Positional Isomerism: The 4-aminophenyl substitution in the target compound contrasts with 2-aminophenyl () and 3-isopropylphenyl (). Para-substitution often enhances electronic conjugation and bioavailability compared to ortho/meta analogs .
- Molecular Weight: The target compound’s higher molecular weight (207.14 Da) compared to 1-(4-aminophenyl)-1,3-dimethylurea (179.22 Da) reflects the extended ethyl linker, which may influence pharmacokinetic properties like tissue penetration .
Biological Activity
1-[2-(4-Aminophenyl)ethyl]-3,3-dimethylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a urea functional group substituted with an ethyl chain and an amino group. Its structural formula can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, modulating biochemical pathways that could lead to therapeutic effects. Studies suggest that compounds with similar urea structures often exhibit significant interactions with G protein-coupled receptors (GPCRs), which play a crucial role in many physiological processes .
Anticancer Activity
Recent studies have indicated that urea derivatives, including this compound, may exhibit anticancer activity. Research has demonstrated that certain structural modifications in urea compounds can enhance their efficacy against various cancer cell lines. For instance, compounds with similar urea moieties have shown micromolar activity against multiple cancer types, such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| HeLa | 8 |
| B16F10 | 12 |
Enzyme Inhibition
This compound has also been researched for its potential to inhibit specific enzymes involved in disease pathways. Urea derivatives are known to disrupt enzyme activity by mimicking substrate structures or by binding to active sites. This inhibition can lead to the modulation of metabolic pathways relevant in conditions such as diabetes and cancer .
Study on Antidiabetic Properties
One notable study explored the effects of urea derivatives on glucose metabolism. The findings indicated that certain modifications to the urea structure improved hypoglycemic effects in diabetic models. The study reported a significant reduction in blood glucose levels when treated with compounds similar to this compound .
Research on Neuroprotective Effects
Another investigation focused on the neuroprotective potential of this compound. The study revealed that this compound exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests its possible application in neurodegenerative diseases .
Q & A
Q. What high-throughput screening (HTS) methods are suitable for evaluating catalytic efficiency in urea-based reactions?
Q. How can multi-step synthesis bottlenecks (e.g., low yields in cyclization) be systematically optimized?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
